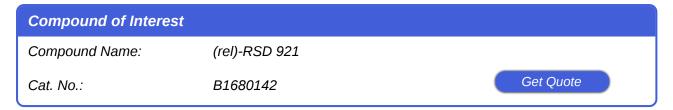


# (rel)-RSD 921: A Comprehensive Toxicological and Safety Profile

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

(rel)-RSD 921 is a novel compound that has been investigated for its potential as a local anesthetic and antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, with a secondary, less potent effect on potassium channels. Preclinical studies have demonstrated its pharmacological efficacy in animal models. This technical guide provides a detailed overview of the publicly available toxicology and safety data for (rel)-RSD 921, compiled from peer-reviewed literature. While comprehensive proprietary data from formal regulatory submissions is not available in the public domain, this document synthesizes the existing scientific knowledge to inform research and development activities.

#### Introduction

**(rel)-RSD 921**, a substituted arylbenzacetamide, is the (R,R)-(+) enantiomer of the racemic κ-opioid agonist (±)PD117,302. However, **(rel)-RSD 921** itself lacks significant activity at opioid receptors.[1] Its pharmacological profile is primarily characterized by its potent, use-dependent blockade of sodium channels, similar to class I antiarrhythmic drugs like lidocaine.[1] The compound has shown efficacy in animal models of arrhythmia and has been evaluated in a Phase I clinical trial in healthy human volunteers.[2] Understanding the toxicological and safety profile of **(rel)-RSD 921** is crucial for its potential future development.



#### **Pharmacodynamics**

The primary pharmacodynamic effect of **(rel)-RSD 921** is the blockade of voltage-gated sodium channels. It exhibits equipotent tonic block of cardiac, neuronal, and skeletal muscle sodium channel isoforms.[1] The blockade is enhanced under conditions of low pH (ischemia) and shows marked use-dependency, particularly for the cardiac isoform.[1] In addition to sodium channel blockade, **(rel)-RSD 921** also blocks transient and sustained outward potassium currents, although with lower potency.[1]

#### Signaling Pathway of (rel)-RSD 921 Action

The following diagram illustrates the primary mechanism of action of **(rel)-RSD 921** on cardiac myocytes.



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Caption: Mechanism of action of **(rel)-RSD 921** on ion channels.

#### **Non-Clinical Toxicology**

Toxicology studies for **(rel)-RSD 921** have been conducted in several species, including mice, rats, and dogs.

#### **Acute Toxicity**

The median lethal dose (LD50) of (rel)-RSD 921 has been determined in mice.

| Species | Route of<br>Administration | LD50 Value | Reference |
|---------|----------------------------|------------|-----------|
| Mouse   | Not Specified              | 23 mmol/kg | [3]       |



#### **Subacute Toxicity**

Subacute toxicology studies have been performed in rats and dogs. The available literature states that **(rel)-RSD 921** had "limited but quantifiable effects" in these studies.[1] However, specific details regarding the dose levels, duration of the studies, the nature of the observed effects, and the No-Observed-Adverse-Effect-Level (NOAEL) are not publicly available.

#### **Safety Pharmacology**

In vivo safety pharmacology studies in rats, dogs, and baboons have demonstrated dosedependent cardiovascular effects consistent with the drug's mechanism of action. These effects include:

- Reduction in blood pressure[1]
- Reduction in heart rate[1]
- Prolongation of the PR and QRS intervals of the ECG[1]

#### **Clinical Safety**

A Phase I clinical trial was conducted to evaluate the safety of **(rel)-RSD 921** in healthy human volunteers. The study was an open-label, ascending dose design. The available information indicates that **(rel)-RSD 921** was well-tolerated in humans, with no evidence of drug-related adverse effects over the dose range tested.[2] The half-life in humans was approximately 10 hours.[2] Specific details on the dose ranges and any observed adverse events are not publicly available.

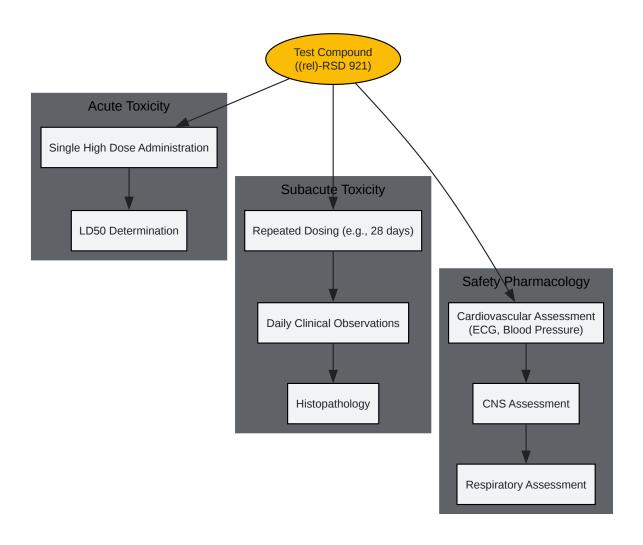
#### **Experimental Protocols**

Detailed experimental protocols for the toxicology studies of **(rel)-RSD 921** are not available in the public literature. However, based on standard practices for non-clinical toxicology studies, the following provides a generalized overview of the likely methodologies employed.

#### **General Toxicology Study Workflow**

The following diagram illustrates a typical workflow for non-clinical toxicology assessment.





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Caption: Generalized workflow for non-clinical toxicology studies.

#### In Vitro Electrophysiology

- Objective: To characterize the effects of (rel)-RSD 921 on specific ion channels.
- Methodology:
  - Expression of wild-type rat heart (rH1), skeletal muscle (rSkM1), and neuronal (rBIIA) Na+ channels in Xenopus laevis oocytes.[2]



- Use of a two-electrode voltage clamp to measure ionic currents.
- Application of (rel)-RSD 921 at various concentrations to determine the concentrationresponse relationship and calculate EC50 values.
- Assessment of use-dependent block by applying trains of depolarizing pulses at different frequencies.

## In Vivo Cardiovascular Assessment in Anesthetized Animals

- Objective: To evaluate the effects of (rel)-RSD 921 on cardiovascular parameters in a living organism.
- · Methodology:
  - Anesthetize the animal (e.g., rat, dog).
  - Insert catheters for drug administration (e.g., intravenous) and blood pressure monitoring.
  - Record baseline electrocardiogram (ECG) and hemodynamic parameters.
  - Administer increasing doses of (rel)-RSD 921.
  - Continuously monitor and record changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).

#### **Conclusion**

The available data suggests that **(rel)-RSD 921** is a potent sodium channel blocker with a secondary effect on potassium channels. In non-clinical studies, its primary toxicological findings are extensions of its pharmacological activity, namely dose-dependent cardiovascular effects. A Phase I clinical trial in healthy volunteers indicated that the compound was well-tolerated. However, a comprehensive assessment of the toxicology and safety profile of **(rel)-RSD 921** is limited by the lack of publicly available detailed data from subacute and chronic toxicology studies, as well as the full results of the clinical trial. Further research and access to



more detailed safety data would be necessary for a complete risk assessment for any future clinical development.

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